![molecular formula C25H21ClN2O3S2 B12032423 3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12032423.png)
3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C26H23ClN2O3S with a molecular weight of approximately 465.99 g/mol. Its structure includes:
- A cyclopenta core fused with a thieno and pyrimidine ring.
- Functional groups such as chlorophenyl , ethoxyphenyl , and a sulfanyl moiety.
These structural elements contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H23ClN2O3S |
Molecular Weight | 465.99 g/mol |
Key Functional Groups | Chlorophenyl, Ethoxyphenyl, Sulfanyl |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains .
- Antimycobacterial Activity : It has demonstrated activity against Mycobacterium tuberculosis with an MIC value of 40 µg/mL .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or cellular signaling pathways. Such interactions could potentially inhibit bacterial growth or modulate immune responses.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of thienopyrimidine compounds, including the target compound. Results indicated that structural modifications significantly influenced biological activity .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of similar thienopyrimidine derivatives on cancer cell lines. The results suggested that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- In Vivo Studies : In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. Research involving animal models has shown promising results in reducing tumor growth when administered in conjunction with conventional chemotherapy agents .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The thieno-pyrimidine scaffold has been explored for its ability to inhibit specific kinases involved in cancer proliferation.
- Antimicrobial Properties : The sulfenamide moiety in the compound may provide antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Compounds derived from thieno-pyrimidines have shown promise in reducing inflammatory responses in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
Studies have indicated that the compound may interact with specific biological targets such as:
- Kinases : Inhibition of kinases involved in cell signaling pathways related to cancer progression.
- Enzymes : Potential inhibition of enzymes critical for bacterial survival or inflammatory processes.
Case Studies
- In Vitro Studies on Cancer Cell Lines : Research has demonstrated that thieno-pyrimidine derivatives exhibit selective cytotoxicity against breast and lung cancer cell lines, suggesting that modifications to the core structure can enhance potency.
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of structurally related compounds found significant activity against Gram-positive bacteria, supporting the hypothesis that the sulfenamide group contributes to this effect.
Properties
Molecular Formula |
C25H21ClN2O3S2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-2-31-18-12-6-15(7-13-18)20(29)14-32-25-27-23-22(19-4-3-5-21(19)33-23)24(30)28(25)17-10-8-16(26)9-11-17/h6-13H,2-5,14H2,1H3 |
InChI Key |
GANFBKLVRRXKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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